molecular formula C11H14N2O2 B1471820 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine CAS No. 1782580-91-9

4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine

Cat. No.: B1471820
CAS No.: 1782580-91-9
M. Wt: 206.24 g/mol
InChI Key: KNRJOLPVBUYOAE-UHFFFAOYSA-N
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Description

“4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine” is a chemical compound that contains a total of 31 bonds, including 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 primary aliphatic amine, 1 secondary aliphatic amine, 2 aromatic ethers, and 1 Pyrrolidine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring attached to a benzo[d][1,3]dioxol-5-yl group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Physical And Chemical Properties Analysis

This compound appears as a white to brown solid with a density of 1.332 g/cm3. It has a melting point of 39-41°C (lit.) and a boiling point of 144°C at 16mm Hg (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Lv et al. (2013) focused on the synthesis of novel derivatives of pyrrolidine dione, which involved the benzo[d][1,3]dioxol-5-yl group, highlighting the compound's utility in chemical synthesis and structural analysis. The molecular structure of these derivatives was confirmed by X-ray crystal structure determination, providing insights into their potential applications in materials science and molecular engineering Lv, Zhang, Xie, & Zhao, 2013.

Anticonvulsant Activity

Another study explored the development of dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates as potential anticonvulsants. This research demonstrated significant anticonvulsant and antioxidant activities in synthesized derivatives, highlighting the compound's relevance in pharmaceutical research for the development of new therapeutic agents Prasanthi, Prasad, & Bharathi, 2013.

Catalysis and Synthetic Applications

The compound has also been investigated for its applications in catalysis and synthetic chemistry. For instance, a study by Katritzky et al. (2000) described the synthesis of 1,5-disubstituted pyrrolidin-2-ones utilizing a benzo[d][1,3]dioxol-5-yl group as a precursor, indicating its utility in creating complex organic molecules with potential applications in chemical synthesis and drug discovery Katritzky, Mehta, He, & Cui, 2000.

Aggregation Enhanced Emission

Srivastava et al. (2017) conducted research on pyridyl substituted derivatives showcasing aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, which included the benzo[d][1,3]dioxol-5-yl group. This study opens avenues for the compound's use in the development of new materials for sensors, optoelectronics, and fluorescence imaging Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017.

Safety and Hazards

This compound may be irritating to the eyes, skin, and respiratory tract. Therefore, appropriate safety measures should be taken during handling, such as wearing protective gloves, eye protection, and respiratory protection. It should be handled in a well-ventilated area to avoid inhalation of its vapors . It is classified as Acute Tox. 4 Oral according to the GHS classification .

Future Directions

While specific future directions for this compound are not mentioned in the search results, related compounds have shown potential as antitumor agents, suggesting that “4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine” could also be explored for similar applications .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-9-5-13-4-8(9)7-1-2-10-11(3-7)15-6-14-10/h1-3,8-9,13H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRJOLPVBUYOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)N)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine
Reactant of Route 2
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine
Reactant of Route 3
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine
Reactant of Route 4
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine
Reactant of Route 5
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine
Reactant of Route 6
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine

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